Feruloylaspartic acid
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Overview
Description
Feruloylaspartic acid, also known as N-feruloylaspartate, is an organic compound belonging to the class of aspartic acid derivatives. It is characterized by the presence of a ferulic acid moiety linked to aspartic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of feruloylaspartic acid typically involves the reaction of ferulic acid with aspartic acid. One common method includes the use of coupling agents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between ferulic acid and aspartic acid. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the use of microbial fermentation. Microorganisms capable of producing feruloyl esterase can be employed to catalyze the esterification of ferulic acid with aspartic acid. This method is advantageous due to its eco-friendly nature and potential for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Feruloylaspartic acid can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group in the ferulic acid moiety can be oxidized to form quinones.
Reduction: The carbonyl group in the ferulic acid moiety can be reduced to form alcohols.
Substitution: The methoxy group in the ferulic acid moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines (RNH₂) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Substituted phenolic compounds.
Scientific Research Applications
Feruloylaspartic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in plant metabolism and defense mechanisms.
Medicine: Investigated for its antioxidant, anti-inflammatory, and anticancer properties.
Industry: Utilized in the production of bio-based materials and as a precursor for the synthesis of natural products .
Mechanism of Action
The mechanism of action of feruloylaspartic acid involves its interaction with various molecular targets and pathways. It exerts its effects primarily through its antioxidant properties, scavenging free radicals and reducing oxidative stress. Additionally, it can modulate signaling pathways such as the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) pathway, leading to anti-inflammatory and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Ferulic Acid: A phenolic compound with similar antioxidant properties.
Aspartic Acid: An amino acid involved in various metabolic pathways.
Cinnamic Acid: A related phenolic compound with similar chemical reactivity .
Uniqueness
Feruloylaspartic acid is unique due to its combined structural features of ferulic acid and aspartic acid, which confer distinct chemical and biological properties.
Properties
CAS No. |
177715-70-7 |
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Molecular Formula |
C14H15NO7 |
Molecular Weight |
309.27 g/mol |
IUPAC Name |
(2S)-2-[[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]amino]butanedioic acid |
InChI |
InChI=1S/C14H15NO7/c1-22-11-6-8(2-4-10(11)16)3-5-12(17)15-9(14(20)21)7-13(18)19/h2-6,9,16H,7H2,1H3,(H,15,17)(H,18,19)(H,20,21)/b5-3+/t9-/m0/s1 |
InChI Key |
SLAOOTKASUKZIE-SGRBOOSSSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)N[C@@H](CC(=O)O)C(=O)O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)NC(CC(=O)O)C(=O)O)O |
Origin of Product |
United States |
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